CDDO-Im
Overview
Description
Mechanism of Action
Target of Action
The primary target of CDDO-Im is the Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1 (Keap1) that regulates nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 acts as a master transcription factor for upregulation of antioxidant response genes .
Mode of Action
This compound interacts with its primary target, Keap1, leading to the activation of Nrf2 . This interaction results in the upregulation of several cytoprotective and detoxifying gene expressions, thereby increasing the sensitivity of the cells to oxidants and electrophiles . Apart from Keap1, this compound also interacts with several other targets such as PTEN, JAK1/STAT3, ErbB2, NF-kB, PPAR, mTOR, resulting in alterations in downstream events .
Biochemical Pathways
This compound affects various signaling pathways such as FLIP/TRAIL, caspase, SMAD, and mTOR . It enhances Nrf2-dependent autophagy , and its therapeutic effect is due to the upregulation of the master antioxidant transcription factor Nrf2 through the conformational change of Nrf2-repressing, Keap1 .
Result of Action
This compound exhibits prominent chondroprotective and anti-OA activities owing to its Nrf2 activation and autophagy-enhancing properties . It significantly alleviates TNF-α-induced apoptosis of primary human chondrocytes and extracellular matrix degradation . In a mouse OA model, administration of this compound effectively reduced knee joint cartilage erosion and serum levels of inflammatory cytokines IL-1 and IL-6 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as oxidative stress and inflammation . The compound’s effectiveness is enhanced under conditions of oxidative stress, as it activates Nrf2, a key player in the cellular defense mechanism against oxidative stress .
Biochemical Analysis
Biochemical Properties
CDDO-Im plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary mechanisms is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound forms covalent adducts with cysteine residues on Kelch-like ECH-associated protein 1 (Keap1), leading to the stabilization and activation of Nrf2 . This activation results in the upregulation of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) . Additionally, this compound interacts with other proteins, including glutathione S-transferase P (GSTP), by forming covalent bonds with arginine and serine residues .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been shown to inhibit proliferation and induce apoptosis . For instance, in human leukemia and breast cancer cell lines, this compound suppresses cellular proliferation and promotes differentiation . It also influences cell signaling pathways, such as the Nrf2 pathway, leading to increased expression of cytoprotective genes . Furthermore, this compound has been reported to enhance autophagy in chondrocytes, thereby ameliorating osteoarthritis and inhibiting chondrocyte apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It enhances Nrf2-mediated antioxidant and anti-inflammatory activity by forming covalent adducts with Keap1 . This interaction prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of cytoprotective genes . Additionally, this compound has been shown to inhibit the growth and survival of neoplastic cells by inducing stress responses and reducing Myc protein levels . It also modulates the transforming growth factor beta (TGF-β) signaling pathway by affecting the cytoskeleton and polarity complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound induces cytoprotective gene expression in a time-dependent manner . For example, the induction of heme oxygenase-1 (HMOX1) by this compound occurs rapidly and is sustained over time . Additionally, this compound has been reported to reduce mitochondrial DNA release and reactive oxygen species (ROS) overproduction, thereby decreasing inflammation and secondary tissue damage . These temporal effects highlight the compound’s stability and long-term efficacy in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on liver ischemia-reperfusion injury, this compound administered at a dose of 2 mg/kg significantly improved hepatic injury by reducing necrosis, apoptosis, and inflammation . Another study on osteoarthritis demonstrated that this compound at a dose of 2.5 mg/kg effectively reduced cartilage erosion and serum levels of inflammatory cytokines . High doses of this compound may lead to toxic effects, emphasizing the importance of determining optimal dosages for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through the activation of the Nrf2 pathway. This activation leads to the upregulation of antioxidant genes, such as HO-1 and NQO1, which play a crucial role in cellular defense against oxidative stress . Additionally, this compound has been shown to regulate lipid and carbohydrate metabolism by modulating the expression of genes involved in these pathways . The compound’s ability to influence metabolic flux and metabolite levels further underscores its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. This compound has been reported to localize to the polarity complex at the leading edge of migrating cells . This localization affects the trafficking and turnover of transforming growth factor beta (TGF-β) receptors, thereby influencing cell migration . Additionally, this compound’s distribution within cells is facilitated by its interactions with proteins such as glutathione S-transferase P (GSTP) .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound has been found to localize to the polarity complex at the leading edge of migrating cells . This localization disrupts the association of key proteins, such as IQGAP1, PKCζ, and Par6, with the cytoskeleton, thereby affecting cell migration and signaling . Additionally, this compound’s interaction with the cytoskeleton and polarity complex highlights its role in modulating cellular processes at the subcellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CDDO-Imidazolide typically begins with oleanolic acid as the starting material. The process involves multiple steps, including oxidation, cyano addition, and imidazole formation . The key steps are:
Oxidation: Oleanolic acid is oxidized to form 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid.
Cyano Addition: The cyano group is introduced to the molecule.
Imidazole Formation: The final step involves the formation of the imidazole ring, resulting in CDDO-Imidazolide.
Industrial Production Methods
Industrial production of CDDO-Imidazolide involves optimizing the synthetic route to ensure high yield and purity. The process is designed to be cost-effective and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
CDDO-Imidazolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of CDDO-Imidazolide, each with unique biological activities .
Scientific Research Applications
CDDO-Imidazolide has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
CDDO-Imidazolide is compared with other similar compounds, such as:
2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO): CDDO-Imidazolide is approximately 10-fold more potent than CDDO in inhibiting cancer cell proliferation.
CDDO-Methyl Ester (CDDO-Me):
Other Triterpenoids: Compounds like oleanolic acid and ursolic acid have weaker biological activities compared to CDDO-Imidazolide.
CDDO-Imidazolide stands out due to its higher potency and broader range of biological activities, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43N3O3/c1-29(2)10-12-34(28(40)37-15-14-36-20-37)13-11-33(7)26(22(34)18-29)23(38)16-25-31(5)17-21(19-35)27(39)30(3,4)24(31)8-9-32(25,33)6/h14-17,20,22,24,26H,8-13,18H2,1-7H3/t22-,24-,26-,31-,32+,33+,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFBYYCNYVFPKD-FMIDTUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=CN=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433315 | |
Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443104-02-7 | |
Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-cyano-3,12-dioxooleana-1,9-dien-28-oyl imidazolide (CDDO-Im) exerts its effects through multiple mechanisms, primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It achieves this by covalently binding to Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2, leading to Nrf2 stabilization and translocation to the nucleus. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This results in the upregulation of cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory responses. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] this compound also directly inhibits IκB kinase β (IKKβ), thereby blocking nuclear factor-κB (NF-κB) activation and downstream inflammatory responses. [, ]
ANone:
- Molecular Formula: C33H45N3O4 [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Molecular Weight: 547.72 g/mol [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Structure-activity relationship (SAR) studies have identified key structural features in this compound contributing to its potent activity:
- Michael Acceptor Groups: The presence of α,β-unsaturated carbonyl systems (Michael acceptors) on both the A and C rings are essential for its activity. [] These groups facilitate covalent interactions with cysteine residues on Keap1, leading to Nrf2 activation. [, ]
- Nitrile Group: The cyano group at the C-2 position of the A ring is crucial for its potency. []
- C-17 Substituent: Modifications at the C-17 position, where the imidazolide group is attached, significantly impact the in vivo pharmacodynamic action of this compound. [] This suggests the importance of this position for optimizing its pharmacokinetic properties and target selectivity.
A: this compound possesses inherent stability challenges. [] While its methyl ester derivative, CDDO-Me (bardoxolone methyl), exhibits greater stability, this compound demonstrates superior potency. [, , ] Research efforts have focused on developing novel analogs with improved stability profiles. For instance, substituting the imidazolide group with pyridyl groups has yielded analogs with enhanced stability in human plasma and increased bioavailability in mice. []
A: this compound's potential to modulate drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes remains to be fully elucidated. [] Its impact on drug transporters also requires further investigation. [] Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing therapeutic regimens when this compound is used in combination therapies.
ANone: this compound demonstrates potent anti-cancer activity both in vitro and in vivo:
- Induces apoptosis in various cancer cell lines, including leukemia, breast cancer, multiple myeloma, prostate cancer, liposarcoma, and pancreatic cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Inhibits tumorsphere formation, suggesting an effect on cancer stem cells. []
- Synergizes with other anti-cancer agents, such as bortezomib and TRAIL. [, ]
- Inhibits tumor growth in xenograft models of breast cancer, melanoma, and leukemia. [, , ]
- Reduces tumor burden in transgenic mouse models of chronic lymphocytic leukemia (CLL). [, ]
- Protects against aflatoxin-induced liver cancer in rats. [, ]
- Reduces immune cell infiltration and cytokine secretion in a mouse model of pancreatic cancer. []
- Protects against hyperoxic acute lung injury in mice. []
ANone: While this compound shows promise in preclinical models, the development of resistance remains a concern. Currently, specific mechanisms of resistance to this compound are not fully understood and require further investigation. Exploring potential resistance mechanisms and strategies to circumvent them are crucial for improving its therapeutic efficacy.
A: Understanding the safety profile of this compound is crucial for its clinical translation. Preclinical studies have revealed potential toxicity concerns, especially at higher doses. For instance, in a mouse model of CLL, high doses of this compound led to an initial surge in circulating B cells, and some mice succumbed after a few injections. [] This highlights the need for careful dose optimization and monitoring during clinical trials.
ANone: Various analytical methods are employed to characterize and quantify this compound:
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